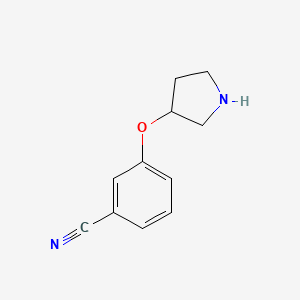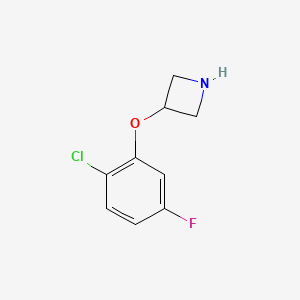![molecular formula C10H11NS B13587583 3-[3-(Methylsulfanyl)phenyl]propanenitrile](/img/structure/B13587583.png)
3-[3-(Methylsulfanyl)phenyl]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(Methylsulfanyl)phenyl]propanenitrile is an organic compound with the molecular formula C10H11NS It is characterized by the presence of a nitrile group (-CN) attached to a propyl chain, which is further connected to a phenyl ring substituted with a methylsulfanyl group (-SCH3)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Methylsulfanyl)phenyl]propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromopropanenitrile and 3-(methylsulfanyl)phenylboronic acid.
Reaction Conditions: A palladium-catalyzed Suzuki coupling reaction is employed to couple the 3-bromopropanenitrile with 3-(methylsulfanyl)phenylboronic acid. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like palladium(II) acetate (Pd(OAc)2).
Solvent: The reaction is typically conducted in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere of nitrogen or argon.
Temperature: The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization or chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(Methylsulfanyl)phenyl]propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid (CH3COOH) as solvent, room temperature.
Reduction: LiAlH4 in dry ether, catalytic hydrogenation with palladium on carbon (Pd/C), room temperature to reflux.
Substitution: HNO3 in sulfuric acid (H2SO4) for nitration, Br2 in acetic acid for bromination, room temperature.
Major Products
Oxidation: 3-[3-(Methylsulfinyl)phenyl]propanenitrile (sulfoxide), 3-[3-(Methylsulfonyl)phenyl]propanenitrile (sulfone).
Reduction: 3-[3-(Methylsulfanyl)phenyl]propanamine.
Substitution: 3-[3-(Methylsulfanyl)-4-nitrophenyl]propanenitrile (nitration), 3-[3-(Methylsulfanyl)-4-bromophenyl]propanenitrile (bromination).
Applications De Recherche Scientifique
3-[3-(Methylsulfanyl)phenyl]propanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[3-(Methylsulfanyl)phenyl]propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, while the methylsulfanyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[4-(Methylsulfanyl)phenyl]propanenitrile: Similar structure but with the methylsulfanyl group at the para position.
3-[2-(Methylsulfanyl)phenyl]propanenitrile: Similar structure but with the methylsulfanyl group at the ortho position.
3-[3-(Methylsulfinyl)phenyl]propanenitrile: Oxidized form with a sulfinyl group instead of a methylsulfanyl group.
3-[3-(Methylsulfonyl)phenyl]propanenitrile: Further oxidized form with a sulfonyl group.
Uniqueness
3-[3-(Methylsulfanyl)phenyl]propanenitrile is unique due to the specific positioning of the methylsulfanyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C10H11NS |
|---|---|
Poids moléculaire |
177.27 g/mol |
Nom IUPAC |
3-(3-methylsulfanylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11NS/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8H,3,5H2,1H3 |
Clé InChI |
APWUZPUVDUTKCY-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=CC(=C1)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



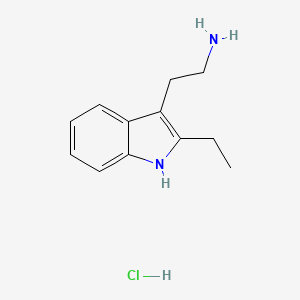
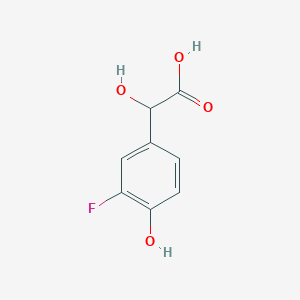
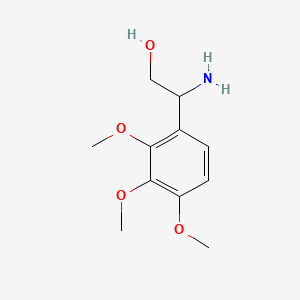
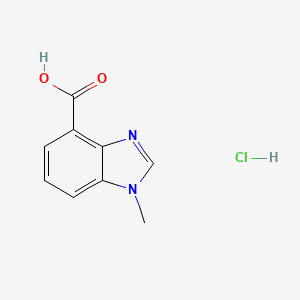
![1,3-Dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium iodide](/img/structure/B13587533.png)


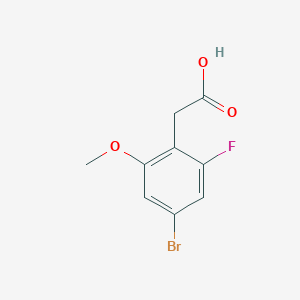
![5-(Pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazol-3-amine](/img/structure/B13587557.png)
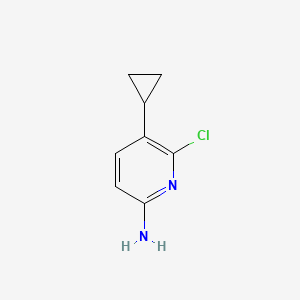
![(4R)-4-[[(2S)-2-[[(4R)-2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(6R,9S,15S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13587564.png)
